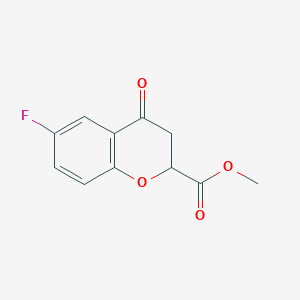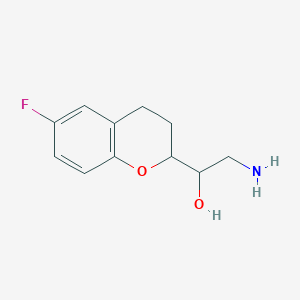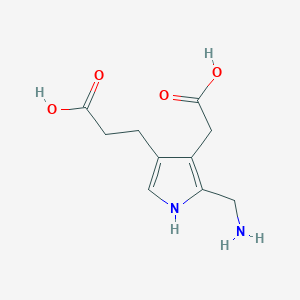
Porphobilinogen
Overview
Description
Porphobilinogen is an organic compound that plays a crucial role in the biosynthesis of porphyrins, which are essential for the formation of hemoglobin, chlorophyll, and other vital substances . It is a pyrrole derivative with the chemical formula C10H14N2O4 and is involved in the metabolic pathways of almost all biological cells .
Mechanism of Action
Target of Action
Porphobilinogen (PBG) is a pyrrole involved in porphyrin metabolism . The primary targets of PBG are the enzymes ALA dehydratase and This compound deaminase . These enzymes play crucial roles in the biosynthesis of porphyrins, which include critical substances like hemoglobin and chlorophyll .
Mode of Action
PBG is generated by the enzyme ALA dehydratase . It is then converted into hydroxymethyl bilane by the enzyme this compound deaminase . This interaction with its targets leads to the production of hydroxymethyl bilane, a key intermediate in the biosynthesis of porphyrins .
Biochemical Pathways
PBG is an integral part of the porphyrin biosynthesis pathway. In this pathway, four molecules of PBG are concatenated by carbons 2 and 5 of the pyrrole ring into hydroxymethyl bilane by the enzyme this compound deaminase . This process leads to the production of essential porphyrin/tetrapyrrole compounds, including heme, cobalamin, chlorophyll, siroheme, heme d1, etc., in almost all types of biological cells .
Pharmacokinetics
Research on recombinant human this compound deaminase, an enzyme that interacts with pbg, has been conducted . This research aimed to investigate the safety, pharmacokinetics, and pharmacodynamics of the enzyme when administered to healthy subjects and asymptomatic this compound deaminase-deficient subjects with high concentrations of PBG .
Result of Action
The action of PBG in the porphyrin biosynthesis pathway leads to the production of essential porphyrin/tetrapyrrole compounds. These compounds play vital roles in various biological functions. For instance, hemoglobin is crucial for oxygen transport in the body, while chlorophyll is essential for photosynthesis in plants .
Action Environment
The action, efficacy, and stability of PBG can be influenced by various environmental factors. For instance, certain drugs, alcohol, infection, starvation, heavy metals, and hormonal changes may precipitate crises in conditions such as acute intermittent porphyria, which is associated with an increase in urinary PBG . .
Biochemical Analysis
Biochemical Properties
Porphobilinogen is involved in porphyrin metabolism . It is generated by the enzyme ALA dehydratase, and converted into hydroxymethyl bilane by the enzyme this compound deaminase . This process involves interactions with enzymes and other biomolecules, which are crucial for the synthesis of critical substances like hemoglobin and chlorophyll .
Cellular Effects
The role of this compound in cellular processes is primarily related to its function in the biosynthesis of porphyrins . These porphyrins, such as hemoglobin and chlorophyll, play vital roles in cellular functions. Hemoglobin is essential for oxygen transport in red blood cells, while chlorophyll is crucial for photosynthesis in plants .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion into hydroxymethyl bilane by the enzyme this compound deaminase . This process is a part of the porphyrin biosynthesis pathway, which leads to the production of vital substances like hemoglobin and chlorophyll .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are primarily related to its role in the biosynthesis of porphyrins . The stability and degradation of this compound would be dependent on the conditions of the laboratory setting.
Dosage Effects in Animal Models
It is known that this compound is a key intermediate in the biosynthesis of porphyrins, which are essential for various biological functions .
Metabolic Pathways
This compound is a part of the porphyrin biosynthesis pathway . It is generated from aminolevulinate (ALA) by the enzyme ALA dehydratase, and then converted into hydroxymethyl bilane by the enzyme this compound deaminase . This pathway involves interactions with various enzymes and cofactors .
Transport and Distribution
Given its role in the biosynthesis of porphyrins, it is likely that it is transported to sites where these biosynthesis processes occur .
Subcellular Localization
Given its role in the biosynthesis of porphyrins, it is likely localized to the sites where these biosynthesis processes occur . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Porphobilinogen is synthesized from aminolevulinate through the action of the enzyme aminolevulinate dehydratase . The reaction involves the condensation of two molecules of aminolevulinate to form this compound .
Industrial Production Methods: In industrial settings, this compound can be produced using engineered strains of Escherichia coli. By manipulating the metabolic pathways, researchers have been able to achieve high yields of this compound through bioprocessing strategies .
Chemical Reactions Analysis
Types of Reactions: Porphobilinogen undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxymethyl bilane, a precursor in the biosynthesis of heme.
Reduction: Reduction reactions can convert this compound into different pyrrole derivatives.
Substitution: Substitution reactions can occur at the aminomethyl and carboxymethyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products:
Hydroxymethyl bilane: Formed through oxidation.
Pyrrole derivatives: Formed through reduction and substitution reactions.
Scientific Research Applications
Porphobilinogen has a wide range of applications in scientific research:
Comparison with Similar Compounds
Aminolevulinate: A precursor in the biosynthesis of porphobilinogen.
Hydroxymethyl bilane: A product formed from this compound.
Uroporphyrinogen: Another intermediate in the porphyrin biosynthesis pathway.
Uniqueness: this compound is unique due to its specific role in the biosynthesis of porphyrins. Unlike other intermediates, it serves as a direct precursor to hydroxymethyl bilane, making it a critical component in the pathway .
Properties
IUPAC Name |
3-[5-(aminomethyl)-4-(carboxymethyl)-1H-pyrrol-3-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c11-4-8-7(3-10(15)16)6(5-12-8)1-2-9(13)14/h5,12H,1-4,11H2,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHWIQZFGQKFMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N1)CN)CC(=O)O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060070 | |
| Record name | Porphobilinogen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Porphobilinogen | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000245 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
487-90-1 | |
| Record name | Porphobilinogen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=487-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Porphobilinogen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487901 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Porphobilinogen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02272 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1H-Pyrrole-3-propanoic acid, 5-(aminomethyl)-4-(carboxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Porphobilinogen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(aminomethyl)-4-(carboxymethyl)-1H-pyrrole-3-propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.970 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PORPHOBILINOGEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74KHC72QXK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Porphobilinogen | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000245 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Porphobilinogen serves as the substrate for the enzyme hydroxymethylbilane synthase (also known as this compound deaminase) []. This enzyme catalyzes the sequential condensation of four this compound molecules, ultimately leading to the formation of hydroxymethylbilane, a linear tetrapyrrole precursor to uroporphyrinogen III [, ]. Uroporphyrinogen III is a crucial precursor in the biosynthesis of heme and chlorophyll [, ].
ANone: A deficiency in this compound deaminase leads to the accumulation of this compound and its precursor, 5-aminolevulinic acid [, ], primarily in the liver [, ]. This accumulation is a hallmark of acute porphyrias, a group of disorders characterized by episodic attacks of neurovisceral symptoms [, , ].
ANone: The molecular formula of this compound is C10H14N2O4. It has a molecular weight of 226.23 g/mol.
ANone: this compound reacts with Ehrlich's reagent (p-dimethylaminobenzaldehyde) to produce a characteristic red color, which forms the basis for its detection in urine []. This reaction is not entirely specific and requires confirmatory tests for accurate diagnosis [].
ANone: this compound is not an enzyme and does not possess intrinsic catalytic activity. Its role is primarily as a substrate in the heme biosynthetic pathway.
ANone: this compound is a naturally occurring metabolite and not a therapeutic agent. Hence, assessing its efficacy through in vitro assays or in vivo models is not relevant in this context.
ANone: While this compound itself may not be acutely toxic, its accumulation in acute porphyrias is associated with a range of neurological symptoms [, , ]. The exact mechanisms by which this compound or its precursor, 5-aminolevulinic acid, contribute to neurotoxicity are not fully understood [, ].
ANone: As this compound is an endogenous metabolite, drug delivery and targeting strategies are not relevant in this context.
ANone: Elevated levels of this compound in the urine are a hallmark of acute porphyrias [, , ]. A simple colorimetric test using Ehrlich's reagent can detect this compound in urine, but quantitative measurements and additional tests are necessary for confirmation [].
ANone: Yes, in addition to urinary this compound, the diagnosis of porphyrias relies on a combination of clinical presentation, family history, and biochemical testing [, ]. Measurement of other heme precursors, such as 5-aminolevulinic acid, porphyrins in urine, feces, and plasma, and erythrocyte enzyme activities (e.g., this compound deaminase) are essential for accurate diagnosis and classification of different porphyrias [, , ].
ANone: Quantitative measurement of this compound typically involves more specific and sensitive techniques, such as ion-exchange chromatography followed by spectrophotometry or fluorometry [, ]. These methods offer improved accuracy and reliability compared to qualitative screening tests [].
ANone: These aspects are not directly relevant to the provided research on this compound, which primarily focuses on its biological role and clinical significance.
ANone: The discovery of this compound as a key intermediate in heme biosynthesis was a significant milestone []. Researchers elucidated the pathway and identified the enzymatic steps involved in this compound formation and its subsequent conversion to porphyrins []. Additionally, the recognition of this compound's accumulation in acute porphyrias and its use as a diagnostic marker represented a crucial advancement in understanding and managing these disorders [, , ].
ANone: The study of this compound has brought together scientists from diverse fields, including biochemistry, genetics, hematology, and neurology [, ]. This interdisciplinary approach has been crucial for unraveling the complexities of heme biosynthesis, understanding the pathogenesis of porphyrias, and developing diagnostic and management strategies for these disorders [, , ]. For example, the development of enzyme replacement therapy with recombinant human this compound deaminase exemplifies the translational potential of such collaborations [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



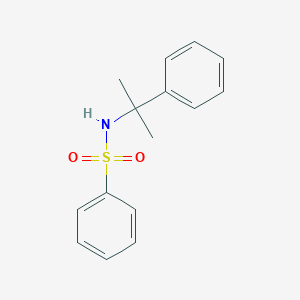
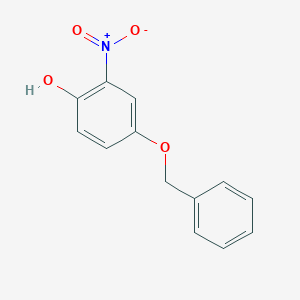
![1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole](/img/structure/B132045.png)
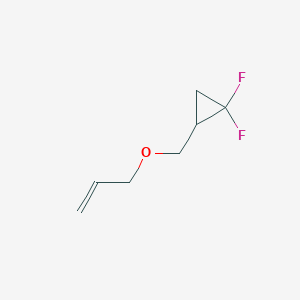
![1-Chloro-2-[dichloro(phenyl)methyl]benzene](/img/structure/B132048.png)
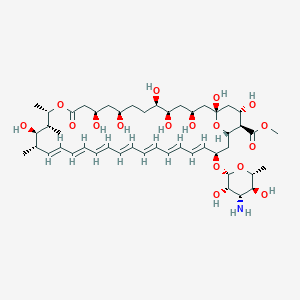
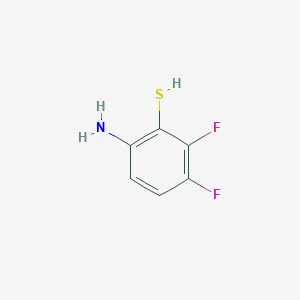
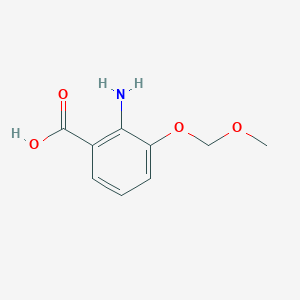
![Thiazolo[4,5-c]quinolin-2-amine](/img/structure/B132059.png)

![(E)-N-[1-[5-[5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-3-methylsulfanylprop-2-enamide](/img/structure/B132064.png)
